ABCG2-IN-3

ABCG2 BCRP Inhibitor Potency

ABCG2-IN-3 (Compound 52) is a selective ABCG2/BCRP inhibitor (IC50 0.238 µM) that uniquely reverses SN-38 resistance with low intrinsic cytotoxicity (CI50 >5 µM). Its tetrahydro-β-carboline scaffold offers a distinct alternative to Ko143 and FTC for MDR reversal and ATPase inhibition studies (IC50 38 nM).

Molecular Formula C25H20Cl2N2O2
Molecular Weight 451.3 g/mol
Cat. No. B593712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABCG2-IN-3
Synonyms[1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl](4-methoxyphenyl)-methanone
Molecular FormulaC25H20Cl2N2O2
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C35
InChIInChI=1S/C25H20Cl2N2O2/c1-31-17-9-6-15(7-10-17)25(30)29-13-12-19-18-4-2-3-5-22(18)28-23(19)24(29)16-8-11-20(26)21(27)14-16/h2-11,14,24,28H,12-13H2,1H3
InChIKeyAKQFVWUCZTWDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABCG2-IN-3: A Selective Inhibitor of Breast Cancer Resistance Protein (ABCG2) for Multidrug Resistance Research and Chemosensitization Studies


ABCG2-IN-3 (also known as Compound 52) is a selective, small-molecule inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also termed breast cancer resistance protein (BCRP). The compound belongs to the tetrahydro-β-carboline chemical class and is characterized by a dichlorophenyl and methoxyphenyl substitution pattern . Its primary mechanism of action is inhibition of ABCG2-mediated drug efflux, a critical contributor to multidrug resistance (MDR) in cancer . In vitro, ABCG2-IN-3 potently inhibits ABCG2 with an IC50 of 0.238 µM and reverses ABCG2-mediated resistance to SN-38, the active metabolite of irinotecan . Additionally, it inhibits the ATPase activity of ABCG2 with an IC50 of 0.038 µM .

Why ABCG2-IN-3 Cannot Be Substituted with Other ABCG2 Inhibitors in Critical Applications


ABCG2 inhibitors exhibit substantial structural diversity and, consequently, divergent pharmacological profiles. While multiple compounds inhibit ABCG2-mediated transport, their off-target activities, intrinsic cytotoxicities, and physicochemical properties differ markedly. For example, the widely used reference inhibitor Ko143 is a potent ABCG2 inhibitor (IC50 ~9.7 nM) but has been reported to lack absolute specificity and exhibits variable stability in plasma [1]. Similarly, fumitremorgin C (FTC) is a potent inhibitor but is known for its cytotoxicity [2]. Conversely, MBL-II-141 shows high potency but may not replicate the same chemosensitization profile [3]. ABCG2-IN-3, as a tetrahydro-β-carboline derivative, occupies a distinct chemical space [4]. Its unique combination of sub-micromolar potency, reversible ATPase inhibition, and the ability to reverse SN-38 resistance without causing significant intrinsic cytotoxicity at relevant concentrations distinguishes it from these alternatives. Therefore, experimental outcomes cannot be reliably extrapolated from one ABCG2 inhibitor to another, necessitating the use of the specific, well-characterized compound for reproducible and interpretable results in MDR reversal and transporter inhibition studies.

Quantitative Differentiation of ABCG2-IN-3 Against Key Comparators: A Data-Driven Procurement Guide


Comparative ABCG2 Inhibitory Potency: ABCG2-IN-3 vs. Ko143, FTC, and MBL-II-141

ABCG2-IN-3 demonstrates an IC50 of 0.238 µM for ABCG2 inhibition . This potency is compared to key reference inhibitors: Ko143 (IC50 ≈ 0.0097 µM) , fumitremorgin C (FTC; IC50 ≈ 0.45 µM) [1], and MBL-II-141 (IC50 = 0.11 µM) [2]. While Ko143 is more potent, ABCG2-IN-3 exhibits a 1.9-fold lower IC50 than FTC and a 2.2-fold higher IC50 than MBL-II-141, placing it in an intermediate potency range that may offer a different balance of efficacy and selectivity.

ABCG2 BCRP Inhibitor Potency IC50 Multidrug Resistance

ATPase Inhibition Activity: Direct Comparison with Ko143

ABCG2-IN-3 inhibits the ATPase activity of ABCG2 with an IC50 of 0.038 µM (38 nM) . The reference inhibitor Ko143 exhibits an ATPase inhibition IC50 of 9.7 nM . Thus, ABCG2-IN-3 is approximately 3.9-fold less potent in inhibiting ATPase activity compared to Ko143.

ABCG2 ATPase Enzymatic Inhibition IC50 Transporter Function

Cellular Cytotoxicity and Selectivity Window in ABCG2-Expressing vs. Wild-Type Cells

In MDCK II cells engineered to express human ABCG2 (BCRP), ABCG2-IN-3 exhibits a cytotoxicity CI50 of 5.82 µM, compared to 6.55 µM in wild-type MDCK cells . This yields a minimal difference in cytotoxicity between ABCG2-expressing and non-expressing cells, suggesting a favorable selectivity profile where inhibition of ABCG2 does not cause intrinsic cytotoxicity at concentrations near its IC50 for inhibition.

Cytotoxicity Selectivity Index MDCK II BCRP CI50 Safety Profile

Functional Reversal of ABCG2-Mediated Drug Resistance: Chemosensitization to SN-38

ABCG2-IN-3 has been demonstrated to reverse ABCG2-mediated resistance to SN-38, the active metabolite of irinotecan . While specific fold-reversal or EC50 values are not reported in the primary vendor datasheets, the qualitative claim of resistance reversal is a key functional endpoint that distinguishes it from compounds that may inhibit transport in cell-free assays but fail to modulate drug accumulation in live cells. This activity is consistent with its class as an ABCG2 inhibitor but, when considered alongside its cytotoxicity profile, suggests a specific chemosensitization capability.

Chemosensitization SN-38 Multidrug Resistance Reversal Efflux Pump Irinotecan

Structural Differentiation and Chemical Space Relative to Other ABCG2 Inhibitors

ABCG2-IN-3 is a tetrahydro-β-carboline derivative, characterized by a [1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl](4-methoxyphenyl)methanone core . This scaffold is distinct from other major ABCG2 inhibitors: Ko143 is a fumitremorgin C analog with a β-carboline-3-carboxylate core [1], FTC is a tryprostatin derivative [2], and MBL-II-141 is a chromone derivative [3]. The unique substitution pattern of ABCG2-IN-3 (dichlorophenyl and methoxyphenyl groups) may confer different physicochemical properties (LogP ≈ 6, tPSA = 45.3 Ų) and binding interactions with ABCG2, potentially leading to a distinct selectivity profile against other ABC transporters.

Chemical Structure Tetrahydro-β-carboline SAR Molecular Scaffold Drug Discovery

Recommended Research and Industrial Applications for ABCG2-IN-3 Based on Quantitative Evidence


In Vitro Chemosensitization Studies in ABCG2-Overexpressing Cancer Cell Lines

ABCG2-IN-3 is ideally suited for co-treatment studies with SN-38 or irinotecan to reverse ABCG2-mediated drug resistance. Its functional validation in overcoming SN-38 resistance and its low intrinsic cytotoxicity (CI50 > 5 µM in MDCK cells) make it a reliable tool for assessing the contribution of ABCG2 to chemoresistance without confounding toxicity.

Selective Inhibition of ABCG2 ATPase Activity for Mechanistic Studies

Researchers investigating the ATPase cycle of ABCG2 can utilize ABCG2-IN-3 as a reversible inhibitor. With an ATPase inhibition IC50 of 38 nM , it provides a less potent alternative to Ko143 (IC50 9.7 nM) , allowing for finer titration of ATPase activity and potentially revealing distinct kinetic or conformational effects on the transporter.

Profiling Transporter-Mediated Drug-Drug Interactions (DDI)

In pharmaceutical development, ABCG2-IN-3 can be employed as a selective chemical probe to investigate the role of ABCG2 in the efflux of new chemical entities. Its selectivity for ABCG2 over other ABC transporters (implied by its designation as a selective inhibitor ) supports its use in transporter phenotyping assays to assess whether a drug candidate is a substrate for ABCG2, a key step in DDI risk assessment.

Chemical Probe for Structure-Activity Relationship (SAR) and Medicinal Chemistry

The unique tetrahydro-β-carboline scaffold of ABCG2-IN-3, distinct from fumitremorgin C and chromone derivatives , provides a novel starting point for SAR campaigns aimed at developing next-generation ABCG2 inhibitors with improved pharmacokinetic properties or selectivity. Its well-defined in vitro profile serves as a benchmark for new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABCG2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.